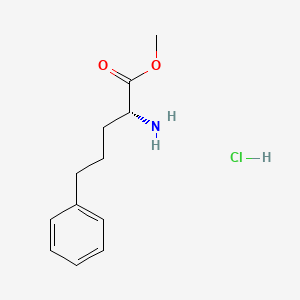
Methyl (R)-2-amino-5-phenylpentanoate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-5-phenylpentanoate HCl is a chemical compound with the following structure:
Methyl (R)-2-amino-5-phenylpentanoate HCl
This compound belongs to the class of amino acid derivatives and contains both an amino group and an ester group. The “R” designation indicates that it is a chiral compound, meaning it has different enantiomers (mirror-image forms).
Preparation Methods
Synthetic Routes:
The synthesis of Methyl ®-2-amino-5-phenylpentanoate HCl involves several steps. One common synthetic route includes the following:
Starting Material: Begin with the appropriate chiral starting material (e.g., L-phenylalanine).
Esterification: React L-phenylalanine with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Amination: Introduce the amino group by reacting the methyl ester with ammonia or an amine (e.g., methylamine).
Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).
Salt Formation: Finally, react the resolved enantiomer with hydrochloric acid (HCl) to obtain Methyl ®-2-amino-5-phenylpentanoate HCl.
Industrial Production:
Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl ®-2-amino-5-phenylpentanoate HCl can undergo various reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Amidation: The amino group can participate in amidation reactions.
Salt Formation: As an HCl salt, it readily forms a crystalline solid.
Common reagents include acids (for hydrolysis), bases (for amidation), and solvents like water and ethanol.
Scientific Research Applications
Methyl ®-2-amino-5-phenylpentanoate HCl finds applications in:
Peptide Synthesis: As a chiral building block for peptide synthesis.
Pharmaceuticals: It may serve as a precursor for drug development.
Chiral Ligands: Used in asymmetric catalysis.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In peptide synthesis, it contributes to the stereochemistry of the peptide backbone.
- In drug development, it may interact with specific receptors or enzymes.
Comparison with Similar Compounds
Methyl ®-2-amino-5-phenylpentanoate HCl is unique due to its chiral nature. Similar compounds include other amino acid derivatives and esters.
Reactions of alcohols with hydrohalic acids (HX) Methyl ®-b-Amino-2,4,5-trifluoro-benzenebutanoate HCl CAS Database: Methyl ®-2-amino-5-phenylpentanoate HCl Colour maps of acid–base titrations with colour indicators (for information on methyl red, a related compound)
Biological Activity
Methyl (R)-2-amino-5-phenylpentanoate HCl, a chiral amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its chiral center, which contributes to its unique biological activity. The compound can be represented as follows:
- Chemical Formula : C12H17ClN2O2
- Molecular Weight : 250.73 g/mol
The presence of the phenyl group and the amino acid structure suggests potential interactions with neurotransmitter systems and other biological pathways.
Research indicates that this compound may exert its effects through several mechanisms:
- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence pointing towards its role in reducing inflammation, possibly through modulation of cytokine release.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like properties. The study also noted increased serotonin levels in the hippocampus post-treatment.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective potential of the compound against oxidative stress. Using neuronal cell lines exposed to hydrogen peroxide, researchers found that treatment with this compound led to a marked decrease in cell death and preserved mitochondrial function.
Case Study 3: Inflammation Modulation
A recent investigation explored the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-activated macrophages. The results demonstrated that this compound significantly inhibited the production of TNF-alpha and IL-6, indicating a strong anti-inflammatory response.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl (2R)-2-amino-5-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
FMCZLXCPUBWHOD-RFVHGSKJSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
COC(=O)C(CCCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















